Atopaxar, also known as E5555, is a novel oral thrombin receptor antagonist that has been developed for the treatment of thrombotic diseases. It specifically targets the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and aggregation. By inhibiting this receptor, Atopaxar aims to prevent thrombus formation without significantly increasing the risk of bleeding, a common concern with antiplatelet therapies.
Atopaxar was initially developed by Schering-Plough and has undergone various clinical trials to evaluate its efficacy and safety in patients with acute coronary syndrome and coronary artery disease. The compound has been the subject of multiple studies that assess its pharmacodynamics and pharmacokinetics, as well as its comparative efficacy against other antiplatelet agents like Vorapaxar .
The synthesis typically begins with readily available starting materials, such as substituted pyridines or imines, which undergo various transformations including alkylation and coupling reactions. Microwave-assisted techniques have also been employed to enhance reaction rates and yields . The final product is purified through chromatographic methods to ensure high purity suitable for biological testing.
Atopaxar's molecular structure features a pyridine ring that is essential for its activity as a PAR-1 antagonist. The specific arrangement of functional groups on this ring contributes to its binding affinity and selectivity for the target receptor .
The molecular formula for Atopaxar is CHClNOS, with a molecular weight of approximately 373.89 g/mol. Its structural characteristics include key functional groups that facilitate interaction with the PAR-1 receptor, enhancing its pharmacological profile .
Atopaxar undergoes several chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. The compound's reactivity allows it to form stable interactions with the PAR-1 receptor, which is critical for its function as an antagonist.
The reactions involved in Atopaxar synthesis are optimized for yield and purity. For instance, selective bromination followed by Suzuki coupling reactions are commonly employed to introduce necessary substituents on the aromatic rings . These steps are crucial for achieving the desired biological activity.
Atopaxar exerts its effects by binding to the thrombin receptor (PAR-1), inhibiting thrombin-induced platelet activation. This blockade prevents the downstream signaling cascades that lead to platelet aggregation and thrombus formation.
Clinical studies indicate that Atopaxar effectively reduces major adverse cardiovascular events compared to placebo while maintaining a lower incidence of bleeding complications compared to other PAR-1 antagonists like Vorapaxar . This unique profile makes it a promising candidate for managing thrombotic disorders.
Atopaxar is typically presented as a white to off-white solid or powder. Its solubility characteristics are crucial for formulation into oral dosage forms, impacting bioavailability and therapeutic efficacy.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to potential reactivity with certain solvents or reagents. Its melting point, boiling point, and pH stability have been documented in various studies, providing essential data for formulation development .
Atopaxar is primarily researched for its potential use in treating atherothrombotic diseases, particularly in patients at risk of acute coronary syndrome or those with established coronary artery disease. Its ability to inhibit platelet aggregation without significantly increasing bleeding risk positions it as a valuable option in antithrombotic therapy .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0